2-(4-bromophenoxy)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide
Description
The compound “2-(4-bromophenoxy)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide” is a complex organic molecule. It has a molecular formula of C22H15BrCl2N2O4 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H,13CNMR, and LC-MS) and finally, the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques and X-ray diffraction studies. The compound has a linear formula of C22H15BrCl2N2O4 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. For a similar compound, 2-(4-bromophenoxy)ethanol, the molecular weight is 217.060 .Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrClN3O3/c26-19-3-11-23(12-4-19)33-17-24(31)28-21-7-9-22(10-8-21)29-13-15-30(16-14-29)25(32)18-1-5-20(27)6-2-18/h1-12H,13-17H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFFNLCOARUESO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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